molecular formula C19H23N3O3 B10889427 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10889427
M. Wt: 341.4 g/mol
InChI Key: XBAYODMCUBQJTP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are characterized by the presence of a phenoxy group, which is an oxygen atom bonded to a benzene ring. The compound also contains a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Formation of the piperazine intermediate: This step involves the reaction of pyridine-3-carboxaldehyde with piperazine to form the piperazine intermediate.

    Coupling of intermediates: The final step involves the coupling of the phenoxy and piperazine intermediates under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving phenoxy or piperazine-containing molecules.

    Medicine: The compound can be investigated for its potential pharmacological activities, such as its ability to interact with specific biological targets.

    Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions could modulate the activity of the target, leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.

    2-(4-Methoxyphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a pyridin-4-ylmethyl group instead of a pyridin-3-ylmethyl group.

Uniqueness

The uniqueness of 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which could confer unique chemical and biological properties. For example, the presence of the methoxy group could enhance the compound’s lipophilicity, while the piperazine ring could enhance its ability to interact with biological targets.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H23N3O3/c1-24-17-4-6-18(7-5-17)25-15-19(23)22-11-9-21(10-12-22)14-16-3-2-8-20-13-16/h2-8,13H,9-12,14-15H2,1H3

InChI Key

XBAYODMCUBQJTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

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